molecular formula C10H11NO2S B2901561 2-Amino-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol CAS No. 2380088-37-7

2-Amino-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol

Cat. No.: B2901561
CAS No.: 2380088-37-7
M. Wt: 209.26
InChI Key: MYJJVZISWOKFMA-UHFFFAOYSA-N
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Description

2-Amino-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol is a heterocyclic compound that features both furan and thiophene rings These rings are known for their aromatic properties and are commonly found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol typically involves the condensation of furan and thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various alcohols and amines.

Scientific Research Applications

2-Amino-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol involves its interaction with various molecular targets and pathways. The compound’s aromatic rings allow it to bind to specific receptors and enzymes, potentially inhibiting or activating their functions. The amino and ethanol groups can also participate in hydrogen bonding and other interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-[5-(furan-2-yl)thiophen-2-yl]methanol
  • 2-Amino-1-[5-(furan-2-yl)thiophen-2-yl]propane
  • 2-Amino-1-[5-(furan-2-yl)thiophen-2-yl]butane

Uniqueness

2-Amino-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol stands out due to its unique combination of furan and thiophene rings, along with the presence of both an amino group and an ethanol moiety.

Properties

IUPAC Name

2-amino-1-[5-(furan-2-yl)thiophen-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-6-7(12)9-3-4-10(14-9)8-2-1-5-13-8/h1-5,7,12H,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJJVZISWOKFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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